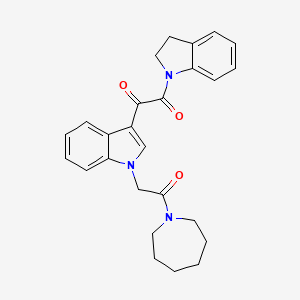

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione

Description

Chemical Structure and Key Features

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione (hereafter referred to by its full systematic name) is a diketone derivative featuring two heterocyclic moieties: an indole ring substituted with an azepane-containing oxoethyl group at the N1 position and an indoline group at the C3 position of the ethane-1,2-dione backbone. Its molecular formula is C27H28N4O3 (calculated molecular weight: 480.55 g/mol) . The azepane (7-membered saturated nitrogen ring) and indoline (2,3-dihydroindole) substituents confer unique steric and electronic properties, distinguishing it from simpler indole-dione derivatives.

Characterization typically employs $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and mass spectrometry to confirm substituent regiochemistry and purity .

Properties

IUPAC Name |

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(2,3-dihydroindol-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c30-24(27-14-7-1-2-8-15-27)18-28-17-21(20-10-4-6-12-23(20)28)25(31)26(32)29-16-13-19-9-3-5-11-22(19)29/h3-6,9-12,17H,1-2,7-8,13-16,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRJCVZSZDPEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 576.71 g/mol. The structure includes an indole moiety and an azepane ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C31H36N4O5 |

| Molecular Weight | 576.71 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence several biochemical pathways, particularly those involved in inflammation and neuroprotection.

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the indole structure exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Glycine Transporter Inhibition

A notable area of interest is the inhibition of glycine transporters (GlyT). Some derivatives similar to the target compound have demonstrated potent inhibitory effects on GlyT1, with IC50 values as low as 37 nM. This suggests that the azepane component may enhance potency, potentially leading to applications in treating neurological disorders .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Mechanistic studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation in animal models.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of indole-based compounds, including those with azepane rings. The synthesized compounds were evaluated for their antimicrobial and anti-inflammatory activities. Results showed that certain derivatives exhibited significant inhibition against bacterial growth and reduced inflammatory markers in vitro.

Study 2: GlyT Inhibition Potency

Another research effort investigated the glycine transporter inhibition capabilities of related compounds. The study found that modifications in the azepane structure led to improved binding affinity and selectivity for GlyT1 over other transporters, highlighting the therapeutic potential for conditions like schizophrenia and other CNS disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2-diketones functionalized with nitrogen-containing heterocycles. Below is a comparative analysis of structurally related compounds:

Pharmacological and Physicochemical Properties

- Bioactivity : Piperazine- and benzylpiperazine-containing analogues (e.g., 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione) exhibit NMDA receptor antagonism in neurological studies , while methoxy-substituted derivatives show electrophilic reactivity useful in anticancer drug design . The azepane-indoline combination in the target compound may confer unique kinase or protease inhibition profiles, though specific data are absent in the provided evidence.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are involved?

The compound is synthesized via multi-step reactions involving indole and indoline intermediates. Acylation of azepane-containing precursors (e.g., 2-(azepan-1-yl)-2-oxoethyl derivatives) with indolyl-oxoacetyl chlorides under anhydrous conditions is a critical step. Catalysts like p-toluenesulfonic acid (p-TSA) are employed to enhance reaction efficiency, as seen in analogous indole syntheses . Post-synthesis purification often involves recrystallization from acetic acid or ethanol. Structural confirmation relies on NMR (¹H/¹³C), IR, mass spectrometry, and elemental analysis .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for the indole, indoline, and azepane moieties.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and secondary amine (N-H) vibrations.

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, using programs like SHELXL for refinement .

Q. What safety precautions are recommended for handling this compound?

Based on analogous indole derivatives:

- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact.

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95) in poorly ventilated areas.

- Waste Disposal : Avoid drainage; collect organic waste for incineration.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., unexpected NMR splitting or MS fragments) require:

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis, refined using SHELXL .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra.

- Isotopic Labeling : Trace reaction pathways to confirm intermediate stability or tautomeric forms .

Q. What strategies optimize catalytic efficiency in synthesizing indole intermediates?

- Catalyst Screening : Evaluate p-TSA, Lewis acids (e.g., ZnCl₂), or palladium catalysts for regioselective cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally driven steps .

Q. How to design experiments to evaluate the compound’s anticancer activity?

- In Vitro Assays : Use MTT or SRB assays on Hela, A-549, and ECA-109 cell lines. Include positive controls (e.g., cisplatin) and dose-response curves (IC₅₀ determination) .

- Mechanistic Studies : Assess apoptosis (Annexin V staining), cell cycle arrest (flow cytometry), and target inhibition (e.g., kinase assays).

- Synergy Testing : Combine with standard chemotherapeutics to identify additive or antagonistic effects .

Q. What computational methods support crystallographic data analysis?

- SHELX Suite : SHELXD for phase problem resolution and SHELXL for refinement of anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in the crystal lattice .

- Molecular Dynamics (MD) : Simulates conformational flexibility in solution vs. solid state .

Data Contradiction and Advanced Methodological Challenges

Q. How to address discrepancies in biological activity data across studies?

- Batch Reproducibility : Verify compound purity (HPLC ≥95%) and stability (TGA/DSC analysis).

- Cell Line Variability : Use authenticated cell lines and standardized culture conditions.

- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to explain efficacy differences .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.